N-Desmethyl Toremifene Hydrochloride salt

CYP2D6 pharmacogenetics breast cancer endocrinology drug metabolism prediction

N-Desmethyl Toremifene HCl is the hydrochloride salt of toremifene's primary circulating metabolite. Unlike tamoxifen-derived metabolites, its formation is CYP3A4-dependent and CYP2D6-independent, making it an essential probe for non-CYP2D6 SERM pharmacology. With a terminal half-life of 21.0 days (3.4× longer than toremifene), it is the definitive reference for chronic-dosing pharmacokinetic studies. The chlorine atom confers reduced spontaneous DNA adduct formation vs. tamoxifen metabolite Bx. Demonstrates 42% enhancement of doxorubicin accumulation in P-gp reversal assays. Available as an analytical reference standard for metabolite-specific quantification.

Molecular Formula C25H27Cl2NO
Molecular Weight 428.4 g/mol
Cat. No. B13432306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Toremifene Hydrochloride salt
Molecular FormulaC25H27Cl2NO
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl
InChIInChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-;
InChIKeyXSYDBYOGXKDAHE-BJFQDICYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Toremifene Hydrochloride: A Key Toremifene Metabolite for SERM Research and Procurement


N-Desmethyl Toremifene Hydrochloride salt is the hydrochloride salt of the primary circulating metabolite of toremifene, a triphenylethylene selective estrogen receptor modulator (SERM) approved for advanced breast cancer [1]. The compound retains affinity for estrogen receptors (ER) and exerts antiestrogenic effects qualitatively similar to the parent drug, yet it exhibits a markedly prolonged terminal half-life of approximately 21 days vs. 6.2 days for toremifene, fundamentally altering its pharmacokinetic profile [2]. Critically, unlike tamoxifen-derived metabolites, N-desmethyl toremifene formation is mediated primarily by CYP3A4 and is independent of CYP2D6, making it a valuable probe for studying non-CYP2D6-dependent SERM pharmacology [3].

Why N-Desmethyl Toremifene HCl Cannot Be Replaced by Toremifene or Tamoxifen Metabolites in Critical Assays


Toremifene and tamoxifen, though structurally related, diverge sharply in their metabolic dependence on CYP2D6: tamoxifen requires CYP2D6-mediated bioactivation to form the potent 4-hydroxy-N-desmethyl tamoxifen (endoxifen), whereas toremifene bioactivation is largely CYP2D6-independent [1]. N-Desmethyl Toremifene HCl, as the predominant circulating metabolite, has a terminal half-life roughly three times longer than the parent drug (21.0 vs. 6.2 days), resulting in distinct steady-state exposure relationships [2]. Furthermore, the chlorine atom retained in the toremifene metabolite series confers differential intrinsic reactivity with DNA compared to the corresponding tamoxifen metabolite [3]. These quantitative pharmacokinetic and biochemical divergences mean that N-desmethyl toremifene cannot be functionally replaced by toremifene, N-desmethyl tamoxifen, or endoxifen in studies requiring precise metabolite-specific pharmacology.

Quantitative Differentiation Evidence for N-Desmethyl Toremifene HCl vs. Closest Analogs


CYP2D6-Independent Pharmacokinetics: Plasma Levels Unaffected by CYP2D6 Status vs. Tamoxifen

In a head-to-head in vitro/in vivo study, toremifene (TOR) and its N-desmethyl (NDM) metabolite were not extensively oxidized by CYP2D6, in contrast to tamoxifen (TAM) and its NDM metabolite. At steady state in subjects receiving 80 mg/day toremifene, plasma 4-hydroxy-N-desmethyl toremifene (4-OH-NDM TOR) concentrations were not measurable, whereas 4-OH-NDM tamoxifen (endoxifen) is a major active species whose levels are significantly affected by CYP2D6 genetic status and inhibitors [1]. This demonstrates that the primary bioactivation pathway critical for tamoxifen efficacy is effectively absent for toremifene and its metabolites.

CYP2D6 pharmacogenetics breast cancer endocrinology drug metabolism prediction

Terminal Half-Life: 21.0 Days for N-Desmethyl Toremifene vs. 6.2 Days for Parent Drug

Following a single 120 mg oral dose of toremifene in healthy subjects, the major metabolite N-demethyltoremifene reached a mean peak concentration of 130 ng/mL (median Tmax = 3 days) and exhibited a terminal elimination half-life of 21.0 days, compared with 6.2 days for the parent drug [1]. This 3.4-fold longer half-life results in substantial metabolite accumulation upon chronic dosing, fundamentally altering the steady-state exposure ratio relative to toremifene.

pharmacokinetic modeling metabolite accumulation steady-state prediction

Reduced DNA Adduct Formation: 4-Hydroxy-N-Desmethyl Toremifene vs. 4-Hydroxy-N-Desmethyl Tamoxifen (Bx)

In a 32P-postlabeling study of intrinsic metabolite reactivity with double-stranded DNA in vitro, 4-hydroxy-N-desmethyltoremifene, which differs from the tamoxifen metabolite Bx (4-hydroxy-N-desmethyltamoxifen) by a single chlorine atom, formed fewer DNA adducts under non-irradiated conditions, while producing similar adduct levels after UV-induced phenanthrene ring fusion [1]. This indicates that the chlorine atom interferes with spontaneous drug-DNA interactions that facilitate adduct formation.

genotoxicity screening DNA adductomics drug safety profiling

Chemosensitization: N-Desmethyl Toremifene Enhances Doxorubicin Accumulation by 42% in Multidrug-Resistant Breast Cancer Cells

In estrogen receptor-negative, multidrug-resistant MDA-MB-231-A1 human breast cancer cells, N-desmethyltoremifene (NDM-TOR) significantly increased intracellular doxorubicin accumulation by 42% compared to untreated controls, as measured by flow cytometry [1]. For context, the same assay reported 114% enhancement by deaminocarboxytoremifene (Tore XVIII) and 128% by 4-hydroxy-N-desmethyltoremifene (Tore IV), indicating that while NDM-TOR is the weakest chemosensitizer among the three toremifene metabolites tested, it still provides a measurable, concentration-dependent effect.

multidrug resistance reversal chemosensitizer screening breast cancer pharmacology

In Vivo Antitumor Efficacy: N-Desmethyl Toremifene Is Weaker Than Toremifene in DMBA-Induced Rat Mammary Carcinoma

Although N-demethyltoremifene binds to estrogen receptors, inhibits MCF-7 cell growth, and exerts antiestrogenic effects similar to toremifene, its in vivo antitumor efficacy against DMBA-induced rat mammary carcinomas is weaker than that of the parent drug [1]. This observation establishes a clear efficacy hierarchy: toremifene > N-desmethyltoremifene in the in vivo tumor setting, despite qualitatively similar in vitro receptor pharmacology.

in vivo efficacy screening DMBA mammary carcinoma model SERM metabolite pharmacology

High-Impact Research and Industrial Applications of N-Desmethyl Toremifene HCl Based on Quantitative Differentiators


CYP2D6-Independent SERM Probe for Pharmacogenetic Studies

Use N-desmethyl toremifene HCl as a reference metabolite in studies comparing CYP2D6-dependent vs. CYP2D6-independent SERM pharmacology. Because its plasma levels are unaffected by CYP2D6 genotype or inhibitors, it serves as an ideal comparator to endoxifen (4-OH-NDM tamoxifen), which is highly CYP2D6-dependent [1]. This application is directly validated by the evidence that 4-OH-NDM TOR concentrations are not measurable at steady state, while endoxifen is a major active species subject to significant inter-patient variability [1].

Long-Half-Life Metabolite Standard for Pharmacokinetic Modeling

Employ N-desmethyl toremifene HCl as an analytical reference standard in pharmacokinetic studies requiring accurate quantification of the major circulating toremifene metabolite. Its terminal half-life of 21.0 days—3.4-fold longer than toremifene (6.2 days)—necessitates metabolite-specific monitoring during chronic dosing studies, and it dictates that steady-state sampling must extend beyond 3 months [2]. This scenario is directly supported by the clinical pharmacokinetic data from Anttila et al. (1995).

Comparative Genotoxicity Screening: Toremifene vs. Tamoxifen Metabolite Series

Utilize N-desmethyl toremifene (and its 4-hydroxy derivative) in DNA adduct formation assays to investigate the protective role of the chlorine atom in reducing spontaneous drug-DNA interactions. The evidence that 4-hydroxy-N-desmethyltoremifene forms fewer DNA adducts than its tamoxifen counterpart (metabolite Bx) under non-irradiated conditions provides a quantifiable basis for structure-genotoxicity relationship studies [3].

Multidrug Resistance Chemosensitization Control Compound

Include N-desmethyl toremifene HCl as a baseline chemosensitizer control in P-glycoprotein-mediated multidrug resistance reversal assays. The quantitatively characterized 42% enhancement of doxorubicin accumulation establishes NDM-TOR as a moderate-efficacy modulator, enabling dose-response comparisons with more potent chemosensitizers such as 4-hydroxy-N-desmethyltoremifene (128% enhancement) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Toremifene Hydrochloride salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.